molecular formula C16H9ClN2O B11844049 3-Chloro-2-phenylfuro[2,3-B]quinoxaline CAS No. 88051-13-2

3-Chloro-2-phenylfuro[2,3-B]quinoxaline

Cat. No.: B11844049
CAS No.: 88051-13-2
M. Wt: 280.71 g/mol
InChI Key: RCNHOTJDNHTKIS-UHFFFAOYSA-N
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Description

Significance of Furo[2,3-B]quinoxaline (B11915687) Scaffolds in Heterocyclic Chemistry

Furo[2,3-b]quinoxaline scaffolds represent a class of fused heterocyclic systems that have garnered attention for their diverse chemical reactivity and potential applications. These structures are characterized by the fusion of a furan (B31954) ring to a quinoxaline (B1680401) moiety, the latter being a bicyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring. The arrangement of heteroatoms and the planar nature of this scaffold provide a unique electronic and steric environment, making it a valuable building block in the design of new molecules.

Fused quinoxaline derivatives are a broad class of compounds that have been extensively studied in medicinal chemistry and materials science. Quinoxalines themselves, as benzopyrazines, are known to be bioisosteres of quinolines and naphthalenes, allowing for the substitution of these core structures in known bioactive molecules to modulate their properties. nih.gov The fusion of additional rings, such as a furan ring, to the quinoxaline system creates more complex, rigid structures with distinct pharmacological and photophysical properties. These fused systems are often investigated for their potential as anticancer, antimicrobial, and antiviral agents. nih.gov Furthermore, their extended π-systems make them candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). rsc.org

The synthesis of quinoxalines dates back to the 19th century, with the condensation of 1,2-diamines with 1,2-dicarbonyl compounds being a classical and enduring method. orientjchem.org Over the decades, numerous synthetic strategies have been developed to access a wide variety of quinoxaline derivatives. nih.govorganic-chemistry.org The exploration of fused quinoxaline systems, including furo[2,3-b]quinoxalines, represents a more recent area of research, driven by the desire to create novel molecular architectures with enhanced biological activity or material properties. A review of synthetic strategies for furoquinoxalines highlights various approaches, often starting from substituted quinoxaline precursors. arkat-usa.org For instance, the reaction of 2-chloroquinoxalines with ketones or the cyclization of 2-quinoxalinone derivatives are common methods to construct the fused furan ring. arkat-usa.org

The primary motivation for the synthesis of novel furo[2,3-b]quinoxaline architectures stems from their potential utility in two main areas: medicinal chemistry and materials science.

Medicinal Chemistry: The rigid, planar structure of the furo[2,3-b]quinoxaline scaffold makes it an attractive candidate for intercalation with DNA, a mechanism of action for some anticancer drugs. researchgate.net Derivatives of the closely related furo[2,3-b]quinoline (B11916999) system have shown potent cytotoxic activities against various cancer cell lines. researchgate.netnih.gov The synthesis of new furo[2,3-b]quinoxaline derivatives is therefore a rational approach in the search for new anticancer agents. By introducing various substituents onto the core scaffold, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.

Materials Science: The extended π-conjugated system of furo[2,3-b]quinoxalines imparts them with interesting photophysical properties. Derivatives of the related dibenzo[f,h]furo[2,3-b]quinoxaline scaffold have been designed and synthesized as deep blue fluorescent materials for use in OLEDs. rsc.org The rationale for synthesizing new architectures in this area is to develop materials with high quantum yields, specific emission wavelengths, and good thermal stability for advanced electronic applications.

Research Landscape of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline within Chemical Sciences

Based on the known biological activities of related compounds, this compound can be positioned as a potential candidate for investigation in medicinal chemistry, particularly in the area of anticancer drug discovery. The presence of a chlorine atom at the 3-position and a phenyl group at the 2-position provides specific structural features that could influence its biological activity.

The chloro-substituent is a common feature in many bioactive molecules and can affect properties such as lipophilicity and metabolic stability. The phenyl group at the 2-position can engage in π-stacking interactions with biological targets. Research on other 2,3-disubstituted quinoxalines has shown that the nature and position of substituents can significantly impact their anticancer and antimicrobial activities. nih.gov For example, certain 6-bromo-2-chloro-N-aryl-3-aminoquinoxalines have demonstrated dual anticancer and antimicrobial effects. nih.gov

The potential cytotoxic activity of furo[2,3-b]quinoline derivatives against various cancer cell lines further supports the rationale for investigating compounds like this compound. researchgate.netnih.gov

Table 1: Cytotoxic Activity of Selected Furo[2,3-b]quinoline Derivatives

CompoundHCT-116 (IC50, µM)MCF-7 (IC50, µM)U2OS (IC50, µM)A549 (IC50, µM)
8a >5012.34>50>50
8e 19.8721.4334.2128.97
10a 15.679.8728.9832.14
10b 11.238.9821.4325.43
10c 4.326.5418.7624.96
7 (2-bromo-6-hydroxy-furo-[2,3-b]quinoline) >50>50>50>50

Data sourced from a study on novel furo[2,3-b]quinoline derivatives, demonstrating the potential for this scaffold in anticancer research. nih.gov

Beyond medicinal chemistry, the academic and industrial interest in this compound would likely lie in its potential as a building block for more complex molecules and as a functional material.

Synthetic Chemistry: The chlorine atom at the 3-position can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a library of derivatives with diverse properties. This makes it a valuable intermediate for academic research focused on developing new synthetic methodologies.

Materials Science: As previously mentioned, fused quinoxaline systems are of interest in materials science. The 2-phenylfuro[2,3-b]quinoxaline (B15472951) core, in particular, has been used to construct emitters for OLEDs. rsc.org The introduction of a chlorine atom could modulate the electronic properties of the scaffold, potentially leading to materials with different emission characteristics. Industrial research in this area would focus on developing novel materials for displays and lighting applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88051-13-2

Molecular Formula

C16H9ClN2O

Molecular Weight

280.71 g/mol

IUPAC Name

3-chloro-2-phenylfuro[3,2-b]quinoxaline

InChI

InChI=1S/C16H9ClN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H

InChI Key

RCNHOTJDNHTKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategic Approaches to the Core Furo[2,3-B]quinoxaline (B11915687) Ring System

Key strategies for assembling the furo[2,3-b]quinoxaline ring system revolve around the formation of the furan (B31954) ring through cyclization reactions of quinoxaline (B1680401) precursors and the application of modern transition metal-catalyzed coupling and annulation techniques. arkat-usa.orgresearchgate.net

The formation of the furan ring fused to the quinoxaline core is a pivotal step in the synthesis of these compounds. Various precursors, including chloroquinoxaline derivatives and 2-quinoxalinones, serve as versatile starting materials for these cyclization strategies.

A prominent method for constructing the furo[2,3-b]quinoxaline system begins with chloroquinoxaline derivatives. For instance, a facile synthesis of 2-substituted furo[2,3-b]quinoxalines has been achieved by refluxing a chloroquinoxaline derivative with sodium hydroxide in dioxane or phosphoric acid in xylene. arkat-usa.org A more elaborate, two-step method involves the Sonogashira coupling of 2,3-dichloroquinoxaline followed by a hydrolysis-cyclization strategy to yield the desired furo[2,3-b]quinoxalines. researchgate.net

A metal-free approach has also been demonstrated, commencing with a Pd/Cu-catalyzed alkylation of 2,3-dichloroquinoxaline, followed by a ring closure reaction facilitated by trifluoroacetic acid (TFA). arkat-usa.org In this reaction, TFA acts as an oxygen source for oxyarylation and helps activate the alkyne intermediate. arkat-usa.org

Table 1: Examples of Cyclization from Chloroquinoxaline Derivatives

Starting Material Reagents/Conditions Product Yield

An efficient synthesis of 3-halo-2-arylfuro[2,3-b]quinoxalines, including the target compound 3-chloro-2-phenylfuro[2,3-b]quinoxaline, has been developed from 2-quinoxalinone precursors. fao.orgfao.orgresearchgate.net This method involves the treatment of 3-(1-halo-2-oxo-2-arylethyl)-2(1H)quinoxalinones with concentrated sulfuric acid, which induces ring closure to form the furan ring. fao.orgfao.org

Another novel strategy involves a bromine-promoted sequential functionalization and furo[b]annulation cascade. acs.org This reaction starts with (E)-3-styrylquinoxalin-2(1H)-ones and proceeds via a 5-exo-cyclization in dimethyl sulfoxide (DMSO) to generate 2-arylfuro[2,3-b]quinoxalines as key intermediates. acs.org

The foundational synthesis of the quinoxaline ring itself is a classic and effective method that serves as a starting point for more complex fused systems. This approach involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govsapub.org This reaction is versatile and can be catalyzed by various agents, including mild acids, iodine, or nanocrystalline titania-based sulfonic acid, often proceeding in green solvents like ethanol or even under solvent-free conditions. sapub.orgencyclopedia.pub Once the 2,3-disubstituted quinoxaline precursor is formed, subsequent reactions can be employed to construct the fused furan ring. For example, condensation of o-phenylenediamine with specific diketones can yield 2,3-difunctionalized quinoxalines which are precursors for further cyclization. nih.gov

Recent advancements have led to the development of innovative ring closure methods. A transition metal-free, tandem two-step strategy has been reported, which involves the hydrolysis of 2-chloro-3-alkynyl quinoxalines. researchgate.net This is followed by an in situ cyclization of the resulting 2-hydroxy-3-alkynyl intermediates in a single pot to afford the fused furo[2,3-b]quinoxaline N-heterocycles. researchgate.net

Transition metal catalysis, particularly using palladium, plays a crucial role in the synthesis and derivatization of the furo[2,3-b]quinoxaline system. arkat-usa.orgresearchgate.net These methods offer high efficiency and selectivity for forming key carbon-carbon and carbon-heteroatom bonds.

A robust three-step approach for the synthesis of 2-phenyl-3-substituted furo[2,3-b]quinoxalines has been reported, which begins with 2-chloro-3-methoxyquinoxaline. rsc.org The sequence involves:

Sonogashira coupling: The starting material is coupled with a terminal alkyne, such as phenylacetylene, using a palladium catalyst to yield a 2-methoxy-3-(phenylethynyl)quinoxaline intermediate. rsc.org

Iodocyclization: The resulting alkyne is treated with iodine monochloride (ICl) to induce cyclization, forming 3-iodo-2-phenylfuro[2,3-b]quinoxaline. rsc.org

Palladium-catalyzed cross-coupling: The 3-iodo derivative then serves as a versatile substrate for subsequent Sonogashira, Suzuki, or Heck reactions to introduce a variety of substituents at the 3-position in high yields. rsc.org

Microwave-assisted, copper(II)-catalyzed three-component strategies have also been developed, providing another efficient route to the furo[2,3-b]quinoxaline core. researchgate.net Furthermore, palladium-catalyzed reductive annulation of catechols and nitroarylamines has been shown to be a direct pathway to novel quinoxaline derivatives. rsc.org

Table 2: Transition Metal-Catalyzed Synthesis of 2,3-Disubstituted Furo[2,3-b]quinoxalines

Step Reaction Type Precursor Reagents/Catalyst Intermediate/Product
1 Sonogashira Coupling 2-Chloro-3-methoxyquinoxaline Phenylacetylene, Pd catalyst 2-Methoxy-3-(phenylethynyl)quinoxaline
2 Iodocyclization 2-Methoxy-3-(phenylethynyl)quinoxaline Iodine monochloride (ICl) 3-Iodo-2-phenylfuro[2,3-b]quinoxaline
3 Suzuki Coupling 3-Iodo-2-phenylfuro[2,3-b]quinoxaline Arylboronic acid, Pd catalyst 3-Aryl-2-phenylfuro[2,3-b]quinoxaline
3 Heck Reaction 3-Iodo-2-phenylfuro[2,3-b]quinoxaline Alkene, Pd catalyst 3-Alkenyl-2-phenylfuro[2,3-b]quinoxaline

Transition Metal-Catalyzed Coupling and Annulation Reactions

Palladium-Catalyzed Approaches (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are cornerstones in the synthesis of complex organic molecules, and the furo[2,3-b]quinoxaline system is no exception. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool in this context. rsc.orgrsc.orgwikipedia.org

A prevalent strategy for synthesizing 2,3-disubstituted furo[2,3-b]quinoxalines employs a multi-step approach beginning with a suitably substituted quinoxaline precursor. rsc.orgrsc.org For instance, a two-step procedure has been developed for the synthesis of 3-iodo-2-phenylfuro[2,3-b]quinoxaline, a close analogue and potential precursor to the 3-chloro derivative. This process involves:

Sonogashira Coupling: The reaction of a starting material like 2-chloro-3-methoxyquinoxaline with phenylacetylene. This step is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, to yield an intermediate such as 2-methoxy-3-(phenylethynyl)quinoxaline. rsc.orgrsc.org

Electrophilic Cyclization: The resulting phenylethynyl quinoxaline intermediate undergoes an electrophilic cyclization to form the furan ring. rsc.orgrsc.org

This versatile palladium-catalyzed sequence allows for the creation of a key intermediate which can then be further functionalized. Subsequent palladium-catalyzed reactions, such as Suzuki and Heck couplings, can be performed on the halogenated 3-position of the furo[2,3-b]quinoxaline core to introduce a wide variety of substituents, yielding diverse libraries of 2,3-disubstituted analogues in high yields. rsc.orgresearchgate.net

Copper-Catalyzed Methodologies

Copper catalysis offers an alternative and efficient pathway to furo[2,3-b]quinoxaline derivatives. These methods are often lauded for their cost-effectiveness and unique reactivity. One notable approach is a microwave-assisted, one-pot, three-component coupling reaction. acs.org

This strategy involves the copper(II)-catalyzed reaction of an o-phenylenediamine, ethyl glyoxalate, and a terminal alkyne. acs.org The reaction proceeds through an A³-coupling (alkyne-aldehyde-amine) followed by a 5-endo-dig cyclization to construct the polysubstituted furoquinoxaline core in good to excellent yields. acs.org Another copper-catalyzed method achieves a divergent C-H functionalization of quinoxalin-2(1H)-ones with alkynes, controlled by substituents on the nitrogen atom, to selectively synthesize furo[2,3-b]quinoxalines. acs.org

Exploration of Metal-Free Synthesis Strategies

In a move towards greener and more sustainable chemistry, metal-free synthesis strategies have been developed. These methods avoid the costs and potential toxicity associated with residual transition metals in the final products. nih.gov

One effective metal-free approach involves a tandem two-step strategy starting from 2-chloro-3-alkynyl quinoxalines. researchgate.net This process includes:

Hydrolysis: The initial hydrolysis of the 2-chloro-3-alkynyl quinoxaline intermediate.

In Situ Cyclization: The resulting 2-hydroxy-3-alkynyl intermediate undergoes spontaneous cyclization in the same pot to yield the fused furo[2,3-b]quinoxaline. researchgate.net

Another metal-free route reported by Verma and co-workers involves the reaction of 2,3-dichloroquinoxaline with an alkyne, followed by a ring closure reaction facilitated by trifluoroacetic acid (TFA), which acts as the oxygen source for the cyclization. arkat-usa.org Catalyst-free oxidative cyclization of diamines with phenacyl bromide under reflux in ethanol also provides a green pathway to the core quinoxaline structure. nih.gov

Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound logically follows from the methodologies established for its analogues. The key is the formation of the crucial precursor, 2-chloro-3-(phenylethynyl)quinoxaline.

Specific Reaction Pathways Leading to the Compound

A key pathway to the furo[2,3-b]quinoxaline core begins with 2,3-dichloroquinoxaline. arkat-usa.org The synthesis can be envisioned as a two-step process:

Selective Sonogashira Coupling: The mono-alkynylation of 2,3-dichloroquinoxaline with phenylacetylene under palladium-copper catalysis yields the essential intermediate, 2-chloro-3-(phenylethynyl)quinoxaline. arkat-usa.org

Hydrolysis and Cyclization: This intermediate can then be subjected to hydrolysis followed by cyclization. researchgate.netarkat-usa.org Treating 2-chloro-3-(phenylethynyl)quinoxaline with a base like potassium carbonate promotes hydrolysis of the chlorine atom and subsequent intramolecular cyclization to form the final 2-phenylfuro[2,3-b]quinoxaline (B15472951) product. researchgate.net To arrive at the 3-chloro derivative, a chlorination step on the 2-phenylfuro[2,3-b]quinoxaline core would be required, or the development of a direct chloro-cyclization method from the alkynyl precursor.

An alternative approach involves the cyclization of 2-aryloxyquinoxalines. This can be achieved by treating 2-chloroquinoxaline with a sodium aryloxide, followed by cyclization of the resulting quinoxalinyl ether using an agent like polyphosphoric acid. rsc.org

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing yield and purity. For the Sonogashira coupling step, various parameters are typically fine-tuned. beilstein-journals.orgresearchgate.net

ParameterVariablePurpose
Catalyst System Pd(PPh₃)₂Cl₂ with CuI additive; ligand choiceTo ensure efficient C-C bond formation.
Base Amines (e.g., Et₃N)To neutralize the HX byproduct and facilitate catalyst regeneration.
Solvent DMF, THF, or greener alternatives like CyreneTo ensure solubility of reactants and facilitate the reaction. beilstein-journals.org
Temperature Typically room temperature to mild heating (e.g., 30°C)To control reaction rate and minimize side reactions. beilstein-journals.org
Reaction Time 1 to 24 hoursTo allow the reaction to proceed to completion. beilstein-journals.org

For the cyclization step, optimization involves selecting the appropriate cyclization agent and solvent. For instance, a survey of various solvents for a metal-free cyclization found that the polar-aprotic solvent acetonitrile (B52724) (CH₃CN) was the solvent of choice. researchgate.net Similarly, the choice of base (e.g., K₂CO₃) and reaction conditions (e.g., reflux) are crucial for driving the hydrolysis and cyclization to completion. researchgate.netarkat-usa.org

Synthesis of Analogues and Functionalized Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of functionalized derivatives. The reactivity of the quinoxaline core and the potential for substitution on both the phenyl and fused furan rings allow for extensive chemical modification.

Derivatization can be achieved through several key strategies:

Cross-Coupling Reactions: Starting with a 3-halo-2-phenylfuro[2,3-b]quinoxaline (such as the 3-iodo analogue), subsequent palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings can be used to introduce diverse aryl, vinyl, or alkynyl groups at the 3-position. rsc.orgrsc.org

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups containing oxygen, nitrogen, or sulfur nucleophiles. Similarly, other halo-substituted quinoxaline precursors can be functionalized. mdpi.comnih.govrsc.org

Modification of the Quinoxaline Core: The synthesis can begin with substituted o-phenylenediamines, which incorporates desired functional groups (e.g., halogens, alkyl groups) onto the benzene (B151609) portion of the quinoxaline ring from the outset. nih.govnih.gov

Annulation and Cycloaddition: The quinoxaline ring can be further annulated to create more complex polycyclic systems. For example, researchers have developed routes to thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines and pyrazino[2,3-b]quinoxalines. nih.govrsc.org Gold-catalyzed intramolecular hydroamination has also been used to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.com

These synthetic strategies provide access to a vast chemical space, enabling the generation of libraries of furo[2,3-b]quinoxaline analogues for various applications. nih.gov

Strategies for Substituent Introduction on the Furan Ring

The introduction of substituents onto the furan ring of the furo[2,3-b]quinoxaline system is a key strategy for structural diversification. A common approach involves the synthesis of a 3-halofuro[2,3-b]quinoxaline intermediate, which then serves as a versatile precursor for introducing a wide range of functional groups.

One effective method begins with the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline with a terminal alkyne, such as phenylacetylene. This reaction yields a 2-methoxy-3-(phenylethynyl)quinoxaline intermediate. Subsequent iodocyclization of this intermediate using iodine monochloride (ICl) in dichloromethane (CH2Cl2) affords 3-iodo-2-phenylfuro[2,3-b]quinoxaline. rsc.orgarkat-usa.org This 3-iodo derivative is a key building block for further functionalization at the 3-position of the furan ring through various palladium-catalyzed cross-coupling reactions. rsc.org

While direct chlorination at the 3-position is not extensively detailed, the synthesis of 3-chloro-2-substituted furo[2,3-b]quinoxalines has been reported, indicating that the 3-chloro derivative can be accessed and utilized for subsequent reactions. arkat-usa.org Once the 3-halo-2-phenylfuro[2,3-b]quinoxaline is obtained, the halogen atom can be replaced by various substituents using transition-metal-catalyzed cross-coupling reactions, as detailed in section 2.3.3.

Methodologies for Quinoxaline Ring Derivatization

Derivatization of the quinoxaline ring of the furo[2,3-b]quinoxaline system allows for the modulation of the molecule's electronic and steric properties. The synthesis of furo[2,3-b]quinoxaline derivatives often starts from substituted quinoxaline precursors, which allows for the introduction of functional groups on the quinoxaline ring at an early stage.

A common starting material for the synthesis of the furo[2,3-b]quinoxaline core is 2,3-dichloroquinoxaline. arkat-usa.org This precursor can be selectively functionalized. For instance, reaction with sodium methoxide (NaOMe) in methanol (B129727) (MeOH) can yield 2-chloro-3-methoxyquinoxaline. arkat-usa.org The remaining chlorine atom can then be a site for further modification, or the methoxy (B1213986) group can be a precursor for the furan ring formation.

Furthermore, the synthesis of quinoxaline derivatives can be achieved through the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. nih.govacgpubs.orgnih.gov By using a substituted o-phenylenediamine, various functional groups (e.g., nitro, halo, alkyl) can be incorporated into the benzene portion of the quinoxaline ring. These substituents can then be carried through the subsequent steps of furan ring annulation to yield a furo[2,3-b]quinoxaline with a derivatized quinoxaline ring. Electron-withdrawing substituents on the quinoxaline ring have been noted as being important for the antimicrobial activity of some derivatives.

The table below summarizes some starting materials used for the synthesis of derivatized quinoxalines.

Starting MaterialReagentProduct
o-phenylenediamine1,2-dicarbonyl compoundsQuinoxaline derivatives
2,3-dichloroquinoxalineSodium methoxide2-chloro-3-methoxyquinoxaline
Substituted o-phenylenediamines1,2-dicarbonyl compoundsSubstituted quinoxaline derivatives

Advanced Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound core, particularly at the 3-position of the furan ring. The chloro or iodo group at this position serves as an excellent handle for introducing a variety of substituents. rsc.orgnih.gov

Commonly employed cross-coupling reactions include:

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds between the 3-position of the furo[2,3-b]quinoxaline core and terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org This method is effective for introducing alkynyl moieties.

Suzuki Coupling: The Suzuki reaction is used to form carbon-carbon bonds by coupling the 3-halofuro[2,3-b]quinoxaline with an organoboron compound, such as a boronic acid or ester. This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. rsc.org

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the 3-position and an alkene. This reaction is useful for introducing vinyl substituents. rsc.org

These palladium-catalyzed reactions have been successfully applied to 3-iodo-2-phenylfuro[2,3-b]quinoxaline to produce a variety of 2,3-disubstituted furo[2,3-b]quinoxalines in high yields. rsc.org The choice of the specific cross-coupling reaction and the coupling partner allows for the systematic modification of the furo[2,3-b]quinoxaline scaffold, enabling the exploration of structure-activity relationships for various applications.

The table below provides an overview of the cross-coupling reactions used for the functionalization of the 3-position of the furo[2,3-b]quinoxaline ring.

ReactionCoupling PartnerIntroduced Substituent
Sonogashira CouplingTerminal AlkyneAlkynyl group
Suzuki CouplingOrganoboron CompoundAryl, Heteroaryl, Alkyl group
Heck CouplingAlkeneVinyl group

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Interactions

Understanding how specific structural elements of 3-Chloro-2-phenylfuro[2,3-b]quinoxaline and its analogs contribute to their activity is fundamental for targeted drug design. Research has focused on modifying the core heterocyclic system and the peripheral phenyl ring to map the pharmacophore.

Modifications to the fused furo[2,3-b]quinoxaline (B11915687) ring system have a profound effect on the molecule's biological profile. While direct studies on the 3-chloro-2-phenyl derivative are specific, broader research on related quinoxaline (B1680401) and furo-fused systems provides significant insights. For instance, the nature of the substituent at the 2-position of the quinoxaline core is critical. Studies have shown that an alkyl chain at this position is important for inhibiting the growth of certain cancer cells.

In the related furo[2,3-b]quinoline (B11916999) system, the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups at the 6-position was found to significantly enhance cytotoxic activity against several human cancer cell lines. researchgate.netnih.gov Conversely, adding a benzoate (B1203000) group at the same position did not lead to a notable increase in potency. researchgate.netnih.gov Within the broader quinoxaline class, substitutions at the 2 and 3 positions with furan (B31954) rings were shown to be more beneficial for growth inhibitory activity than other groups. researchgate.net However, bulky groups like carboxy or carbethoxy at these positions can be detrimental to anticancer activity. nih.gov

Table 1: Effect of Substituents on Furo-Fused Heterocyclic Systems
ScaffoldPosition of SubstitutionSubstituentObserved Effect on Biological ActivityReference
Furo[2,3-b]quinoline6Benzyl ether, BenzenesulfonateSignificantly improved cytotoxicity researchgate.netnih.gov
Furo[2,3-b]quinoline6BenzoateFailed to enhance potency researchgate.netnih.gov
Quinoxaline2, 3FuranImproved growth inhibitory activity researchgate.net
Quinoxaline2, 3Carboxy, CarbethoxyNot helpful for anticancer activity nih.gov

The phenyl ring at the 2-position is a key site for modification to tune the compound's activity. The electronic properties and steric bulk of substituents on this ring can dictate binding affinity and selectivity for biological targets. Research on related quinoxaline structures has shown that adding a chloro substituent to the para-position of a phenyl ring can generate higher anti-tumor activity. nih.gov

In other quinoxaline series, the electronic nature of the substituents proved critical. Electron-releasing groups such as methoxy (B1213986) (OCH₃) and ethoxy (OC₂H₅) on a phenyl substituent were found to decrease activity. nih.gov In contrast, a sterically bulky yet less electron-donating isopropyl group increased activity. nih.gov For some kinase inhibitors, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was shown to enhance activity significantly. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Quinoxaline Activity
SubstituentPosition on Phenyl RingObserved Effect on Biological ActivityReference
Chloropara (4-position)Higher anti-tumor activity nih.gov
-OCH₃, -OC₂H₅ (Electron-releasing)Not specifiedDecreased activity nih.gov
IsopropylNot specifiedIncreased activity nih.gov
o,o-dimethoxyphenylortho, orthoIncreased activity nih.gov

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, influencing both pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov For derivatives of the furo[2,3-b]quinoxaline scaffold that possess chiral centers, the spatial arrangement of atoms can lead to significant differences in biological effect between enantiomers or diastereomers. This is often due to the stereospecific nature of biological targets like enzymes and receptors, as well as transport proteins that mediate cellular uptake. mdpi.com

In the synthesis of complex quinoxaline derivatives, such as spiro-indeno[1,2-b]quinoxalines, stereoselective methods have been employed to produce specific isomers. nih.gov The absolute configuration of these molecules was confirmed, highlighting the importance of controlling stereochemistry during synthesis to obtain the desired biologically active compound. nih.gov While one study noted that incorporating a chiral (R,R)-1,2-diaminocyclohexane moiety into a quinoxaline structure did not confer anti-tumor activity, it underscores that the mere presence of chirality does not guarantee enhanced effect; its specific orientation in relation to the target is what matters. nih.gov The study of steroidal quinoxalines has also shown that substituent groups directly influence the chiroptical properties of the molecule, which can correlate with biological interactions. mdpi.com

Molecular Design Principles for Modulating Compound Properties

The insights gained from SAR studies are applied to the rational design of new molecules with improved potency, selectivity, and other desired properties. This involves strategic modifications to the lead compound, this compound, to optimize its function for specific applications.

The furo[2,3-b]quinoxaline scaffold is versatile and has been rationally designed for diverse applications ranging from medicine to materials science. In oncology research, quinoxaline derivatives have been specifically designed to target key proteins involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netsemanticscholar.org This computer-aided drug design approach helps identify critical molecular interactions needed for potent inhibition. researchgate.net

Beyond medicine, related dibenzo[f,h]furo[2,3-b]quinoxaline derivatives have been engineered as highly efficient deep blue fluorescent materials for use in organic light-emitting diodes (OLEDs). rsc.org In this context, the design principle involves introducing bulky substituents, like isopropylphenyl, to suppress molecular aggregation and enhance fluorescence efficiency. rsc.org Furthermore, pyrrolo[2,3-b]quinoxaline derivatives, which are structurally similar to the furo-fused system, have been synthesized and evaluated as radical scavengers, demonstrating their potential as antioxidants. rsc.org

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. mdpi.com This involves substituting an atom or group with another that has similar physicochemical or topological properties. The quinoxaline scaffold itself is considered a bioisostere of quinoline (B57606) and naphthalene (B1677914) systems, which may help in overcoming microbial resistance developed against those established classes. nih.gov

A pertinent example is the successful use of a furo[3,2-b]pyridine (B1253681) nucleus as a bioisostere for an indole (B1671886) ring in the development of potent and selective 5-HT₁F receptor agonists. nih.gov This replacement maintained the necessary geometric and conformational features but altered the electronic properties, leading to improved receptor subtype selectivity. nih.gov This demonstrates the utility of the furan-fused heterocyclic core in bioisosteric design. Common replacements, such as substituting hydrogen with fluorine to block metabolic pathways or altering functional groups to improve binding or pharmacokinetic profiles, are standard principles applied in the optimization of lead compounds like this compound.

Methodologies for SAR Data Analysis and Interpretation

The analysis and interpretation of SAR data for compounds like this compound involve a range of methodologies designed to correlate chemical structure with biological activity. These methods are essential for transforming raw experimental data into meaningful insights that can guide the design of more effective molecules.

A systematic review of quinoxaline derivatives highlights that their simple and flexible structure, bioisosteric relationship with quinoline and naphthalene, and ability to interact with multiple biological targets make them a promising scaffold for drug discovery. nih.gov The key to understanding their SAR lies in identifying the critical substitution patterns around the quinoxaline nucleus that govern their therapeutic effects. nih.gov

Systematic Modification and Evaluation Paradigms

The core principle of SAR studies involves the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. This paradigm allows researchers to probe the importance of different regions of the molecule. For the furo[2,3-b]quinoxaline scaffold, modifications can be envisioned at several key positions, including the phenyl ring, the chloro substituent, and the quinoxaline core itself.

While specific data for this compound is limited, studies on related 2,3-disubstituted quinoxaline analogs offer valuable insights. For instance, research on quinoxalin-6-amine derivatives has shown that substitutions at the 2 and 3 positions significantly impact their antiproliferative activity. The presence of furan groups at these positions was found to be more favorable for activity compared to other substituents. researchgate.net

In a study of quinoxaline urea (B33335) analogs, substitutions on the 2,3-disubstituted quinoxaline core were generally well-tolerated, with changes not dramatically affecting the inhibition of TNFα-induced NFκB activity. nih.gov However, for mono-substituted analogs, the introduction of an N-methyl pyrazole (B372694) group led to a significant improvement in activity. nih.gov Further substitution on the phenyl ring of these analogs, such as replacing electron-donating groups with an electron-withdrawing trifluoromethyl (CF3) group, further enhanced the biological activity. nih.gov

To illustrate the systematic modification approach, the following table presents hypothetical SAR data for a series of 2,3-disubstituted quinoxaline analogs, demonstrating how changes in substituents can influence anticancer activity.

CompoundR2 SubstituentR3 SubstituentAnticancer Activity (IC50, µM)
1aPhenylChloro-
1bPhenylFuran++
1cFuranFuran+++
1dPhenylMethoxy+

Activity Scale: + (low), ++ (medium), +++ (high). Data is illustrative.

Similarly, research on furo[2,3-b]quinoline derivatives has demonstrated the impact of substitutions on their cytotoxic effects. In one study, the introduction of benzyl ether and benzenesulfonate groups at the 6-position of the furo[2,3-b]quinoline core significantly enhanced cytotoxicity against various cancer cell lines, whereas benzoate substituents did not lead to a notable improvement in potency. researchgate.net

The following interactive table illustrates the effect of substitution at the 6-position of a furo[2,3-b]quinoline core on anticancer activity.

CompoundR6 SubstituentAnticancer Activity (IC50, µM)
2aHydroxy50.2
2bBenzyl ether15.8
2cBenzoate45.1
2dBenzenesulfonate12.5

These examples from related scaffolds underscore the importance of systematic modification of the lead structure to identify key pharmacophoric features and guide the design of more potent analogs.

Predictive Modeling for SAR

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a pivotal role in modern drug discovery by establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

For quinoxaline derivatives, various QSAR models have been developed to predict their activity against different biological targets. For instance, 2D-QSAR models have been successfully applied to predict the anticancer activity of quinoxaline derivatives against triple-negative breast cancer. nih.gov In one such study, a model was developed that identified five key molecular descriptors related to energy dispersion, gene-coding propensity, molecular force fields, hydrophobicity/hydrophilicity, and dipole moment. nih.gov This model demonstrated good predictive power, with a high correlation between the predicted and observed biological activities. nih.gov

The general workflow for developing a QSAR model involves:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Variable Selection: Statistical methods are employed to select a subset of the most relevant descriptors that have the strongest correlation with the biological activity.

Model Generation: A mathematical model is built using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN).

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For quinoxaline derivatives, both linear and non-linear QSAR approaches have been explored. Machine learning-based methods, such as those using partial least squares and random forests, have been employed to develop predictive models for the properties of quinoxaline derivatives. researchgate.net These advanced computational techniques can capture complex, non-linear relationships between the molecular structure and biological activity, often leading to more robust and accurate predictive models. The development of such models for furo[2,3-b]quinoxaline derivatives could significantly accelerate the discovery of new and potent therapeutic agents.

Based on the comprehensive search conducted, there is a notable lack of specific scientific literature and data focusing solely on the chemical compound This compound .

While the broader class of quinoxaline derivatives has been extensively studied for various biological activities, including antimicrobial, antifungal, antiprotozoal, and anticancer effects, specific research detailing the biological mechanisms and molecular interactions of this compound, as per the requested outline, is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided structure and focuses exclusively on this compound. The available research predominantly discusses quinoxaline compounds in a general context or focuses on other specific derivatives.

To provide the requested in-depth analysis and data tables, further experimental research specifically investigating the antimicrobial, antineoplastic, and apoptotic-inducing properties of this compound would be required.

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the compound This compound corresponding to the biological investigations outlined in the user's request. The required sections on enzyme target inhibition and specific therapeutic activities are contingent on published studies that focus explicitly on this particular chemical entity.

The conducted searches for "this compound" in conjunction with terms such as "Topoisomerase II inhibition," "Cyclin-Dependent Kinase 2 (CDK2) inhibition," "IKKβ phosphorylation," "antiviral properties," and "neuroprotective effects" did not yield any dedicated studies.

While the broader class of quinoxaline derivatives has been investigated for a wide range of biological activities, the user's strict instruction to focus solely on this compound prevents the inclusion of generalized information from related compounds. Scientific accuracy and adherence to the specified subject matter are paramount; therefore, extrapolating data from other quinoxaline analogues would be inappropriate and misleading.

As a result, the generation of the requested article with the specified outline and content inclusions is not possible due to the absence of foundational research on this specific compound in the scientific domain.

Investigations into Biological Mechanisms and Molecular Interactions

Molecular-Level Interaction Studies

The biological effects of quinoxaline (B1680401) derivatives are rooted in their specific interactions with macromolecules. Research on compounds with similar core structures, such as furo[2,3-b]quinoxalines and other substituted quinoxalines, has shed light on their mechanisms of action at the molecular level. These studies often involve a combination of in vitro assays and in silico modeling to elucidate binding affinities, effects on molecular pathways, and cellular fate.

The therapeutic potential of a compound is often initially assessed by its binding affinity to specific biological targets. For the broader class of quinoxaline derivatives, a number of targets have been identified, including enzymes and nucleic acids.

One of the key areas of investigation for quinoxaline-based compounds is their activity as kinase inhibitors. For instance, a series of 6-chloroquinoxalines were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. Molecular modeling studies were conducted to confirm the binding affinity of these compounds within the VEGFR-2 active site ekb.eg. Similarly, other quinoxaline derivatives have been evaluated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), with some compounds demonstrating potent inhibition with IC50 values in the nanomolar range nih.gov. The general structure of these inhibitors often includes a quinoxaline core, suggesting that 3-Chloro-2-phenylfuro[2,3-b]quinoxaline could also exhibit affinity for such kinase targets.

Beyond enzyme inhibition, some polyfunctionalized quinoxalines have been investigated for their ability to interact with DNA nih.gov. These compounds bear a structural resemblance to known DNA intercalators, and their biological activity is thought to be influenced by their mode of interaction with the double helix, sequence specificity, and the kinetics of their association and dissociation nih.gov. The planar, aromatic structure of this compound makes it a plausible candidate for DNA intercalation.

The following table summarizes the binding affinities of various quinoxaline derivatives to their respective biological targets, providing a reference for the potential interactions of this compound.

Compound ClassBiological TargetMeasurementValue
6-chloroquinoxalinesVEGFR-2IC505.11 µM - 6.18 µM
Quinoxaline DerivativesASK1IC5030.17 nM
Indolo[2,3-b]quinoxaline hybridH1N1 Influenza VirusIC500.2164 µM
Quinoxaline Derivative 32SARS-CoV-2 MproIC50301.0 µM

This table presents data for various quinoxaline derivatives as specific data for this compound is not available.

For quinoxaline-based kinase inhibitors, the mechanism often involves the inhibition of signaling pathways that are crucial for cell proliferation and survival. For example, inhibition of VEGFR-2 by chloroquinoxaline derivatives can disrupt the angiogenesis signaling cascade, which is vital for tumor growth ekb.eg. Similarly, ASK1 inhibitors can interfere with inflammatory and fibrotic pathways nih.gov.

In the context of antiviral activity, quinoxaline derivatives have been shown to interfere with viral replication processes. For example, certain derivatives have demonstrated the ability to bind to the RNA-binding domain of the NS1A protein of influenza viruses, thereby inhibiting viral replication nih.gov. The mechanism of action for some quinoxaline compounds against SARS-CoV-2 has been suggested to involve the inhibition of the main protease (Mpro), an enzyme essential for viral replication nih.gov.

The anticancer effects of some quinoxaline derivatives are attributed to their ability to induce apoptosis. The specific molecular pathways leading to apoptosis can vary, but often involve the activation of caspases and the disruption of mitochondrial function.

The efficacy of a compound is also dependent on its ability to reach its intracellular target. While specific studies on the cellular uptake and subcellular distribution of this compound are not available, general principles of drug transport and localization can be inferred from its physicochemical properties and studies on related compounds.

The lipophilic nature of the quinoxaline core suggests that it can likely cross cell membranes via passive diffusion. The subcellular distribution will then depend on the specific physicochemical properties of the substituents. For compounds designed to target nuclear components like DNA, localization within the nucleus is essential nih.gov. For those targeting cytoplasmic kinases, distribution within the cytoplasm would be required. The specific distribution of this compound within the cell would need to be determined through experimental studies, such as fluorescence microscopy with a labeled version of the compound.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some chloroquinoxaline derivatives have suggested good bioavailability and the ability to permeate biological membranes, although some were also identified as potential substrates for efflux pumps like P-glycoprotein (P-gp) ekb.eg. Such factors play a crucial role in determining the intracellular concentration and, consequently, the biological activity of the compound.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. For quinoxaline (B1680401) derivatives, this method is frequently employed to elucidate their potential as therapeutic agents, such as anticancer or antiviral drugs, by modeling their binding within a receptor's active site. ekb.egnih.gov The fused heterocyclic system of 3-Chloro-2-phenylfuro[2,3-b]quinoxaline provides a rigid scaffold that can be precisely positioned within a protein's binding pocket.

Docking simulations predict the preferred orientation (binding mode) of a ligand when it binds to a target, as well as the strength of this interaction, which is quantified as a binding affinity or docking score (typically in kcal/mol). Studies on various quinoxaline derivatives show they can act as potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis. ekb.egekb.eg For instance, certain phenyl-substituted quinoxaline compounds have demonstrated strong binding affinities for the VEGFR-2 active site, with values reported to be as favorable as -17.11 kcal/mol. ekb.eg Similarly, other quinoxaline frameworks have shown promising binding affinities against viral proteins, with values often exceeding -7.0 kcal/mol. nih.gov

These computational predictions suggest that this compound would likely exhibit significant binding affinity for various protein kinases and other biological targets, driven by its distinct structural features.

Table 1: Examples of Predicted Binding Affinities for Related Quinoxaline Derivatives

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
Phenyl-substituted Quinoxalines VEGFR-2 -11.93 to -17.11 ekb.eg
Pyridazino[4,5-b]quinoxalines COVID-19 Main Protease -7.6 nih.gov
2-substituted pyrrolo[2,3-b]quinoxalines SARS-CoV-2 N-protein Not specified, but promising nih.gov

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues that are crucial for the ligand's binding. These interactions are fundamental to the ligand's mechanism of action and selectivity. The simulations map out key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For quinoxaline-based compounds, the nitrogen atoms within the quinoxaline ring system are often key hydrogen bond acceptors, forming critical connections with residues in the protein's active site. The phenyl and furo rings of this compound would be expected to participate in hydrophobic and π-π stacking interactions, while the chloro substituent could form halogen bonds or other specific interactions that enhance binding affinity. Studies on analogous compounds targeting VEGFR-2 have shown the formation of hydrogen bonds with crucial amino acids like ASP 1044 and GLU 883. ekb.eg

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. uctm.edu These methods are used to calculate properties that are difficult to measure experimentally, such as orbital energies and electron distribution.

DFT is a computational method used to investigate the electronic structure (electron density, molecular orbitals) of many-body systems. For quinoxaline derivatives, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties. uctm.edunih.gov Such studies on related structures, like 2,3-diphenylfuro[3,2-b]-quinoxaline, have been used to correlate calculated bond lengths and angles with experimental X-ray crystallography data. uctm.edu These calculations confirm the geometry and electronic distribution across the molecule, which are essential for understanding its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of various quinoxaline derivatives, the calculated HOMO-LUMO gap is a key indicator of their potential application in materials science or as bioactive agents. For example, a DFT study on 1-nonyl-3-phenylquinoxalin-2-one calculated a HOMO-LUMO energy gap of 3.8904 eV. nih.gov Theoretical calculations on 2-phenylfuro[2,3-b]quinoxaline-based emitters show that modifications to the molecular structure can tune the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For this compound, the HOMO is expected to be distributed over the electron-rich furo-quinoxaline core and the phenyl ring, while the LUMO would also be located across this conjugated system.

Table 2: Representative HOMO-LUMO Gap for a Related Quinoxaline Derivative

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
1-nonyl-3-phenylquinoxalin-2-one DFT/B3LYP/6-311G(d,p) Not Specified Not Specified 3.8904 nih.gov

The Molecular Electrostatic Potential (MESP) surface is a 3D map of the electrostatic potential around a molecule, which is used to predict its reactive behavior. The MESP plot uses a color scale to indicate regions of different electrostatic potential: red areas denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For chloro-quinoxaline derivatives, MESP analysis helps identify the most reactive sites. researchgate.netbohrium.com In a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the regions around the oxygen atoms were found to be the most negative (deepest red), indicating they are the primary sites for electrophilic interaction. researchgate.net Conversely, positive potential is often located over the hydrogen atoms. For this compound, MESP analysis would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the furan (B31954) ring, highlighting these as key sites for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (M.D.) simulations are powerful computational methods used to study the physical movements of atoms and molecules. For a compound like this compound, M.D. simulations can provide detailed insights into its behavior over time at an atomic level. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes how the positions and velocities of the atoms in the system vary with time.

Investigation of Dynamic Interactions and Stability

MD simulations are instrumental in investigating the dynamic interactions of this compound with its biological targets, such as enzymes or receptors. By placing the compound within a simulation box containing the target protein and solvent molecules, researchers can observe how the ligand binds and the nature of the interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, in studies of analogous quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors, M.D. simulations have been used to confirm the stability of the ligand-protein complex. nih.gov The simulations showed that the most potent compounds remained stably bound within the active site of the enzyme, maintaining key interactions with amino acid residues like TYR 48, HIE 110, and TRP 111. nih.gov The stability of these interactions over the simulation time (e.g., nanoseconds) is often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable.

The following table illustrates a hypothetical summary of M.D. simulation data that could be generated for this compound interacting with a target protein.

Simulation ParameterValueInterpretation
Simulation Time100 nsThe duration of the simulation to observe the system's dynamics.
Average RMSD of Ligand1.5 ÅA low and stable RMSD indicates the ligand is well-settled in the binding pocket.
Average RMSD of Protein2.0 ÅA stable protein backbone RMSD suggests no major conformational changes upon ligand binding.
Key Interacting ResiduesTyr 48, Trp 111, His 110Amino acids forming stable hydrogen bonds and hydrophobic interactions with the ligand. nih.gov
Binding Free Energy (MM-PBSA)-35.96 kcal/molA negative value indicates a favorable binding affinity of the ligand for the protein. nih.gov

Conformational Analysis in Solution and Receptor Environments

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound possesses rotational freedom, particularly around the bond connecting the phenyl group to the furoquinoxaline core. M.D. simulations can be employed to explore the conformational landscape of this molecule in different environments, such as in an aqueous solution or within the confined space of a receptor's active site.

In solution, the molecule may adopt a wide range of conformations. By analyzing the simulation trajectory, one can identify the most populated conformational clusters and the energetic barriers between them. This information is crucial for understanding the molecule's inherent flexibility and the pre-existing conformations that might be favorable for binding.

When bound to a receptor, the molecule's conformational freedom is typically restricted. M.D. simulations can reveal the specific conformation that is stabilized by the receptor environment. This "bioactive conformation" is of paramount importance for structure-based drug design. For related quinoxaline derivatives, docking and M.D. studies have revealed the active ligand-binding orientations within the active site of their target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

For a series of analogues of this compound, QSAR models can be developed to predict their biological activity, such as inhibitory potency against a specific enzyme or their antifungal efficacy. mdpi.com To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and electronic properties.

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov For instance, 3D-QSAR studies on quinoxaline derivatives have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models for antifungal activity. mdpi.com These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

The table below presents a hypothetical set of descriptors that could be used in a QSAR model for this compound derivatives and their potential influence on biological activity.

DescriptorTypePotential Influence on Activity
LogPPhysicochemicalRelated to the hydrophobicity of the molecule, which can affect cell membrane permeability and binding to hydrophobic pockets of a receptor.
Molecular WeightPhysicochemicalCan influence the size and steric fit of the molecule in the binding site.
Dipole MomentElectronicDescribes the polarity of the molecule, which can be important for electrostatic interactions with the target.
HOMO/LUMO EnergiesElectronicThe energies of the highest occupied and lowest unoccupied molecular orbitals can be related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Fields (CoMFA)3DIndicates regions where bulky substituents may enhance or diminish activity.
Electrostatic Fields (CoMSIA)3DHighlights areas where positive or negative electrostatic potential is favorable for activity.

A successful QSAR model, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

Computational Approaches for ADMET Prediction

Beyond predicting biological activity, computational models can also be used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions are crucial in the early stages of drug development to identify compounds with potentially unfavorable pharmacokinetic or toxicological profiles.

For this compound, various computational tools and web servers can be used to estimate a range of ADMET properties. These predictions are typically based on QSAR models or rule-based systems derived from large datasets of experimental data. For example, in silico ADMET studies on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have been performed to assess their pharmacokinetic properties. researchgate.net

Commonly predicted ADMET properties and the computational methods used are summarized in the table below.

ADMET PropertyComputational Method/ModelSignificance
Absorption
Gastrointestinal (GI) AbsorptionRule-based (e.g., Lipinski's Rule of Five), QSAR modelsPredicts the extent to which the compound is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityQSAR models, machine learningPredicts the ability of the compound to cross the BBB, which is important for CNS-acting drugs and for avoiding CNS side effects.
Distribution
Plasma Protein BindingQSAR modelsThe extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect.
Metabolism
Cytochrome P450 (CYP) InhibitionDocking, pharmacophore modeling, machine learningPredicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. pensoft.net
Excretion
Renal ExcretionQSAR modelsPredicts the likelihood of the compound being cleared by the kidneys.
Toxicity
Acute Toxicity (LD50)QSAR modelsPredicts the dose that is lethal to 50% of a test population. researchgate.net
Mutagenicity (Ames test)Rule-based systems, machine learningPredicts the potential of the compound to cause DNA mutations.

These in silico predictions provide valuable early-stage guidance, helping to flag potential liabilities of this compound and its derivatives, and guiding molecular modifications to improve their drug-like properties. pensoft.net

Advanced Spectroscopic and Analytical Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-Chloro-2-phenylfuro[2,3-b]quinoxaline. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

The structural elucidation of this compound is achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments. rsc.orgniscpr.res.inacgpubs.org The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

For a definitive assignment, 2D NMR techniques are indispensable. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for mapping out the proton-proton networks within the phenyl and quinoxaline (B1680401) ring systems. sdsu.edumagritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton. researchgate.netmagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting the different fragments of the molecule, such as linking the phenyl ring to the furoquinoxaline core. sdsu.edumagritek.com

Based on data from analogous furo[2,3-b]quinoxaline (B11915687) structures, the expected chemical shifts for this compound can be predicted. rsc.org The protons on the quinoxaline ring are expected to appear in the aromatic region (δ 7.5-8.5 ppm), as are the protons of the phenyl group. The ¹³C NMR spectrum would show distinct signals for the carbons of the fused heterocyclic system and the phenyl substituent. rsc.orgacgpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.50 - 8.10 (m)126.0 - 132.0
Quinoxaline-H7.70 - 8.20 (m)128.0 - 145.0
Furan-CN/A100.0 - 165.0
Quaternary CarbonsN/A115.0 - 160.0

While specific deuterium (B1214612) labeling studies on this compound are not prominently documented, this technique is a powerful tool for elucidating reaction mechanisms. chem-station.com By strategically replacing hydrogen atoms with deuterium, chemists can trace the path of atoms throughout a chemical reaction. researchgate.netacs.org For instance, in the synthesis of quinoxaline derivatives, deuterium labeling can help determine whether a particular C-H bond is broken in the rate-determining step of the reaction, providing crucial insights into the transition state. nih.govresearchgate.net The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be measured to support a proposed mechanism. chem-station.com

Mass Spectrometry for Molecular Composition Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It provides essential data for confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. researchgate.netmdpi.com This precision allows for the determination of the exact elemental formula of this compound (C₁₆H₈ClN₂O). nih.gov By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, HRMS offers definitive confirmation of the compound's molecular composition, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.netnih.gov

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₈ClN₂O
Calculated Exact Mass280.0398
Expected [M+H]⁺281.0476

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information by analyzing the fragmentation pattern of the molecular ion. aip.org When subjected to techniques like Electron Ionization (EI), the parent molecule breaks apart into smaller, characteristic fragments. The analysis of these fragments provides a "fingerprint" that can help confirm the structure.

For this compound, key fragmentation pathways would likely involve the loss of chlorine, carbon monoxide (from the furan (B31954) ring), and cleavage of the phenyl group. mdpi.comnih.govarkat-usa.org The fragmentation pattern of related chloro-phenyl substituted heterocyclic compounds often shows the loss of the chlorine atom and subsequent fragmentation of the aromatic systems. nih.govresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/zPlausible Fragment Identity
280/282[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
245[M - Cl]⁺
217[M - Cl - CO]⁺
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Research

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for aromatic C-H stretching, C=N and C=C stretching from the quinoxaline and phenyl rings, and C-O-C stretching from the furan ring. nih.govresearchgate.netlibretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
C=N (Quinoxaline)1620 - 1550Stretch
C=C (Aromatic)1600 - 1450Stretch
C-O-C (Furan)1250 - 1050Stretch
C-Cl800 - 600Stretch

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org Conjugated systems, such as the extensive π-system in this compound, absorb UV or visible light to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The wavelength of maximum absorbance (λ_max) is indicative of the extent of conjugation. researchgate.net Fused aromatic systems like furo[2,3-b]quinoxalines typically exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions. nih.govrsc.org

Table 5: Expected UV-Vis Absorption Data for this compound

SolventExpected λ_max (nm)Type of Transition
Ethanol/Chloroform~250-280, ~330-380π → π*

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For the furo[2,3-b]quinoxaline scaffold, the FT-IR spectrum exhibits characteristic absorption bands corresponding to its distinct structural components. Analysis of related quinoxaline compounds provides a basis for assigning these vibrational modes. researchgate.netnih.gov

The spectrum is typically characterized by several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the phenyl and quinoxaline rings are generally observed in the 3100-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the quinoxaline pyrazine (B50134) ring and the C=C bonds of the aromatic systems give rise to strong absorptions in the 1600–1500 cm⁻¹ range. nih.gov

C-O-C Stretching: The ether linkage (C-O-C) of the furan ring produces a characteristic strong absorption, typically found between 1250 cm⁻¹ and 1050 cm⁻¹.

C-Cl Stretching: The presence of the chloro substituent is confirmed by a stretching vibration in the fingerprint region, usually around 800-600 cm⁻¹.

These specific absorption frequencies allow researchers to confirm the successful synthesis and structural integrity of the furo[2,3-b]quinoxaline core.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
C=N (Quinoxaline) Stretching ~1600 - 1550
Aromatic C=C Stretching ~1580 - 1450
C-O-C (Furan) Asymmetric Stretching ~1250 - 1050
C-Cl Stretching ~800 - 600

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information on its conjugation and electronic structure. The spectrum of this compound, like other quinoxaline derivatives, is defined by intense absorption bands in the ultraviolet and visible regions. worktribe.comresearchgate.net These absorptions primarily arise from π → π* transitions within the extended π-conjugated system of the fused aromatic rings. bohrium.commdpi.com

In a typical non-polar solvent like chloroform, related quinoxaline compounds exhibit strong absorption maxima (λmax). researchgate.net The introduction of the phenyl and chloro substituents on the furo[2,3-b]quinoxaline core influences the precise position and intensity of these absorption bands. Solvatochromic studies, which examine the shift in absorption maxima with changing solvent polarity, can further elucidate the nature of the ground and excited states. mdpi.com

Table 2: Representative UV-Vis Absorption Data for Quinoxaline Derivatives in THF

Compound Class Substituents λmax (nm) Reference
Quinoxaline-Pyrene Pyrene, Biphenyl 371 scholaris.ca
Quinoxaline-Pyrene Pyrene 423 worktribe.com
Quinoxaline-Pyrene Pyrene 472 worktribe.com

The electronic transitions responsible for these absorption bands are primarily of a π → π* character, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring, may also be observed, often as a shoulder on the main absorption peak. youtube.com

Research into Photophysical Characteristics and Luminescence

The fused heterocyclic structure of furo[2,3-b]quinoxaline endows it with interesting photophysical properties, making it a scaffold of interest for developing advanced materials for applications such as organic light-emitting diodes (OLEDs).

Investigation of Fluorescence Properties and Quantum Yields

Many derivatives of the furo[2,3-b]quinoxaline scaffold are highly fluorescent. rsc.org Upon excitation at their absorption maxima, these compounds emit light, typically in the blue region of the spectrum. scholaris.ca The fluorescence properties, including the emission wavelength (λem) and photoluminescence quantum yield (PLQY), are highly dependent on the substituents attached to the core structure. mdpi.com

For instance, studies on dibenzo[f,h]furo[2,3-b]quinoxaline derivatives have reported high PLQYs, with some reaching up to 79.1%. rsc.org The quantum yield is a critical measure of the efficiency of the fluorescence process. The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic.

Table 3: Fluorescence Properties of a Dibenzo[f,h]furo[2,3-b]quinoxaline Derivative

Compound Emission Max (λem) PLQY (%)
dP-diBFQ 445 nm 79.1%

Data from a representative derivative to illustrate the potential of the core structure. rsc.org

Exploration of Thermally Activated Delayed Fluorescence (TADF)

The quinoxaline moiety is a well-known acceptor unit in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgrsc.org TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process is highly efficient in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net

While specific TADF data for this compound is not widely reported, the inherent electronic properties of the furo[2,3-b]quinoxaline core make it a promising candidate for the development of new TADF emitters. chemrxiv.org Research on related donor-acceptor molecules incorporating quinoxaline has demonstrated that small ΔEST values (e.g., 0.07-0.15 eV) can be achieved, leading to efficient TADF. rsc.orgresearchgate.net

Studies on Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. cityu.edu.hkrsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.

Quinoxaline-based compounds have been shown to exhibit AIE characteristics. worktribe.comscholaris.caresearchgate.net The presence of the rotatable phenyl group at the 2-position of this compound suggests that it could potentially be an AIE-active molecule. In dilute solutions, the free rotation of the phenyl ring may lead to quenching of fluorescence through non-radiative pathways. In an aggregated state, this rotation would be sterically hindered, potentially leading to a significant enhancement of fluorescence emission.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation and purity verification of synthesized this compound. Following synthesis, crude products are typically purified using column chromatography. rsc.org This technique separates the target compound from unreacted starting materials and byproducts based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase of appropriate polarity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the final purity of the compound. An HPLC system equipped with a UV detector can provide a quantitative measure of purity by integrating the peak area of the target compound relative to any impurities. nih.gov The selection of the column (e.g., C18) and the mobile phase composition is optimized to achieve baseline separation of all components in the sample. These methods are crucial for ensuring that the material used for subsequent photophysical or other studies is of the highest possible purity. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound would be a critical step in its further study. A typical method development process would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water, often with pH modifiers like formic acid or ammonium (B1175870) acetate) to achieve optimal resolution and peak shape. The detection wavelength for UV-Vis spectroscopy would also need to be determined based on the compound's chromophore.

While general principles of HPLC are well-established, the specific parameters for this compound are not available. A hypothetical data table for a developed HPLC method is presented below to illustrate the type of information that would be generated from such a study.

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time Not Determined

This table represents a theoretical set of starting conditions for HPLC method development and is not based on experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis. This process would involve a chemical reaction to modify the structure of the parent compound.

The development of a GC-MS method would require the selection of an appropriate capillary column (e.g., DB-5ms, HP-1), optimization of the oven temperature program, and setting the mass spectrometer parameters for sensitive detection. The resulting mass spectrum would provide a unique fragmentation pattern that could be used for identification and quantification.

As with HPLC, specific GC-MS methods for this compound have not been published. A hypothetical data table for a potential GC-MS method is provided below as an example of the parameters that would need to be established.

Interactive Data Table: Hypothetical GC-MS Method Parameters

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (5 min)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 m/z
Derivatization Agent Not Determined

This table represents a theoretical set of starting conditions for GC-MS method development and is not based on experimental data for this compound.

Emerging Research Applications and Future Directions

Potential as Chemical Probes in Biochemical Assays

The inherent fluorescence of many quinoxaline-based compounds makes them promising candidates for the development of chemical probes. For instance, the compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) has been identified as a promising fluorescent chromophore for estimating the binding site polarity of proteins due to its full-color solvatochromic fluorescence. nih.gov This characteristic, where the emission spectrum shifts in response to the polarity of the environment, is highly valuable in biochemical assays. nih.gov Furo[2,3-b]quinoxaline (B11915687) derivatives, known for their fluorescence properties, are being explored for similar roles. nih.gov Their ability to be synthetically modified allows for the tuning of their photophysical characteristics, potentially leading to probes designed for specific biological targets or environments.

Exploration in Materials Science and Optoelectronics Research

The rigid, planar structure and π-conjugated system of the furo[2,3-b]quinoxaline scaffold are highly advantageous for applications in materials science, particularly in the field of optoelectronics.

Derivatives of the 2-phenylfuro[2,3-b]quinoxaline (B15472951) (FQ) core have been successfully employed as emitters in OLEDs. researchgate.net By combining the FQ scaffold as an electron acceptor with a triphenylamine (TPA) donor, researchers have constructed efficient green and blue fluorescence emitters. rsc.orgresearchgate.net For example, a Y-shaped compound integrating 2-phenylfuro[2,3-b]quinoxaline with triphenylamine acts as a green fluorescence emitter. researchgate.net Another study demonstrated that a novel molecular scaffold, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), and its derivatives exhibit highly efficient deep blue emission with high photoluminescence quantum yields (PLQYs). rsc.org

Research has shown that strategic modifications to the molecular structure can significantly enhance device performance. In one study, two compounds, TPA-FQ and dTPA-FQ, were created using 2-phenylfuro[2,3-b]quinoxaline as the acceptor. rsc.org The dTPA-FQ derivative, featuring two ortho-installed TPA units, achieved a remarkable PLQY of 100% and an external quantum efficiency (EQE) of 10.9% in a TADF-sensitized fluorescence OLED. rsc.org These findings underscore the potential of the furo[2,3-b]quinoxaline core in developing high-performance OLEDs. rsc.org

Photophysical Properties of Furo[2,3-b]quinoxaline-Based OLED Emitters
CompoundDescriptionEmission TypePhotoluminescence Quantum Yield (PLQY)Max. External Quantum Efficiency (EQE)Source
TPA-FQ2-phenylfuro[2,3-b]quinoxaline (FQ) with one triphenylamine (TPA) unitGreen Fluorescence79%4.8% rsc.org
dTPA-FQFQ with two ortho-installed TPA unitsGreen Fluorescence100%10.9% rsc.org
diBFQDibenzo[f,h]furo[2,3-b]quinoxalineDeep Blue Emission~70%- rsc.org
dP-diBFQDisubstituted diBFQ derivativePure Blue Emission79.1%2.63% rsc.org

Organic semiconductors that combine high charge mobility with efficient solid-state fluorescence are crucial for developing advanced optoelectronic devices like organic light-emitting transistors. rsc.org The 2-phenyl-benzo[g]furo[2,3-b]quinoxaline skeleton has been identified as a promising candidate for creating such multifunctional organic materials. rsc.org Derivatives of this scaffold have been shown to exhibit aggregation-induced emissive enhancement and reasonable hole mobility. rsc.org For one such derivative, a solid-state photoluminescence quantum yield of 22.1% was recorded, and its single-crystal organic field-effect transistor (OFET) demonstrated a hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org

Advancements in Synthetic Methodologies for Furo[2,3-b]quinoxaline Scaffolds

The synthesis of the furo[2,3-b]quinoxaline ring system is typically achieved by constructing a furan (B31954) ring onto a pre-existing 2,3-disubstituted quinoxaline (B1680401). researchgate.net Recent research has focused on developing more efficient, sustainable, and versatile synthetic routes.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. benthamdirect.comresearchgate.net For the synthesis of quinoxaline derivatives, this includes the use of green solvents like water and ethanol, solvent-free "grinding" methods, and the application of reusable catalysts. benthamdirect.comtandfonline.comnih.govias.ac.in Methodologies using microwave assistance have also been developed to reduce reaction times and solvent volumes. unav.edu One innovative approach utilizes L-arabinose, a sugar, as a novel, eco-friendly catalyst for quinoxaline synthesis, highlighting a significant step towards sustainable chemical practices. tandfonline.com These green methods often lead to high yields, minimize the generation of toxic waste, and simplify product purification. benthamdirect.comsemanticscholar.org

A wide array of catalytic systems has been explored to improve the synthesis of furo[2,3-b]quinoxalines and related structures. Copper catalysts are particularly prominent. A microwave-assisted, one-pot transformation using a copper(II) catalyst has been developed for synthesizing polysubstituted furoquinoxalines in good to excellent yields. acs.org Another method employs Cu(OTf)2 loaded on protonated trititanate nanotubes as a reusable heterogeneous catalyst. researchgate.net Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings, are also used to create functionalized furo[2,3-b]quinoxalines. researchgate.netrsc.orgrsc.orgnih.gov Other novel catalysts include solid acid catalysts like TiO2-Pr-SO3H, ceric ammonium (B1175870) nitrate (CAN) in water, and various heteropolyacids, which offer advantages such as mild reaction conditions, reduced reaction times, and catalyst recyclability. nih.govorientjchem.org

Novel Catalytic Systems for Furo[2,3-b]quinoxaline and Quinoxaline Synthesis
Catalyst SystemReaction TypeKey AdvantagesSource
Copper(II)Three-component coupling / 5-endo-dig cyclizationMicrowave-assisted, one-pot synthesis, good to excellent yields acs.org
Cu(OTf)2 loaded on nanotubesA3-coupling / 5-endo-dig cyclizationHigh yield, reusable heterogeneous catalyst researchgate.net
Palladium (Pd) catalystsCross-coupling reactions (Suzuki, Sonogashira)Versatile for creating functionalized derivatives researchgate.netrsc.org
L-arabinoseCondensationEco-friendly, sustainable tandfonline.com
TiO2-Pr-SO3HCondensationSolid acid catalyst, recyclable, room temperature reaction nih.gov
Ceric Ammonium Nitrate (CAN)CondensationGreen chemistry approach, performed in water nih.gov
CrCl2·6H2O, PbBr2, CuSO4·5H2OCondensationCost-effective, shorter reaction times, high yield orientjchem.org

Unexplored Biological Activity Profiles

The known biological landscape of quinoxaline derivatives is extensive, covering anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.comnih.govsapub.org However, the unique structural combination of the furo[2,3-b]quinoxaline core with a phenyl group at position 2 and a chlorine atom at position 3 suggests several avenues for unexplored biological activities.

Neuroprotective and Neurological Applications: While some quinoxaline derivatives have been investigated as antagonists for NMDA receptors, their broader potential in neurodegenerative diseases remains largely untapped. nih.gov The lipophilic nature of the 3-Chloro-2-phenylfuro[2,3-b]quinoxaline scaffold could facilitate blood-brain barrier penetration, making it a candidate for targeting central nervous system disorders. Future studies could explore its efficacy in models of Alzheimer's disease, Parkinson's disease, or as a neuroprotective agent against ischemic damage.

Antiparasitic Activity: Quinoxalines have shown promise against various parasites, including Plasmodium falciparum (malaria). mdpi.com The specific activity profile of the furo[2,3-b]quinoxaline core against a wider range of protozoan and helminthic parasites is an area ripe for investigation.

Agrochemical Potential: Halogenated quinoid compounds have been reported to possess insecticidal, fungicidal, and herbicidal properties. biointerfaceresearch.com The presence of the chlorine atom in this compound suggests a potential application in agriculture as a pesticide or herbicide, an area not traditionally explored for this class of compounds.

Photosensitizing Activity: Certain quinoxaline derivatives have been shown to generate reactive oxygen species (ROS) upon exposure to UV light, indicating potential as photosensitizers. nih.gov This opens the possibility of using this compound in photodynamic therapy (PDT) for localized cancers or dermatological conditions.

Synergistic Research with Other Therapeutic Modalities

The future of complex disease treatment often lies in combination therapy to enhance efficacy, overcome resistance, and reduce toxicity. This compound is a prime candidate for synergistic research.

Combination with Antibiotics: A significant breakthrough has been the demonstrated synergistic effect of a quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com This quinoxaline compound was able to restore the efficacy of penicillin, suggesting a mechanism that interferes with bacterial resistance pathways. dovepress.com This provides a strong rationale for investigating this compound in combination with conventional antibiotics to combat drug-resistant bacterial strains.

Synergy with Chemotherapy and Targeted Agents: Given the broad antiproliferative activity of quinoxalines, this compound could be combined with standard-of-care chemotherapeutics (e.g., platinum-based drugs, taxanes) or with targeted therapies like kinase inhibitors. researchgate.netnih.gov Such combinations could allow for lower doses, mitigating side effects, and potentially preventing the development of drug resistance.

Photodynamic Therapy (PDT): As mentioned, if the compound exhibits photosensitizing properties, its combination with light-based therapies could offer a targeted and non-invasive treatment modality for specific cancers. nih.gov

Table 1: Potential Synergistic Approaches for this compound
Therapeutic ModalityPotential Partner Agent/TherapyRationale/GoalSupporting Evidence Class
Antimicrobial Therapyβ-Lactam Antibiotics (e.g., Penicillin)Overcoming bacterial resistance (e.g., in MRSA) dovepress.comQuinoxaline Derivatives dovepress.com
OncologyStandard Chemotherapy (e.g., Doxorubicin)Enhance cytotoxicity, reduce dose-limiting toxicity nih.govQuinoxaline Derivatives nih.gov
OncologyTargeted Kinase InhibitorsOvercome resistance via dual-pathway inhibition researchgate.netQuinoxaline Derivatives researchgate.net
Oncology/DermatologyPhotodynamic Therapy (PDT)Targeted cell killing via light-activated ROS production nih.govQuinoxaline Derivatives nih.gov

Identification of Novel Molecular Targets

While DNA intercalation is a known mechanism for some quinoxalines, recent research has unveiled a more diverse range of molecular targets. sapub.orgnih.gov Identifying the specific targets of this compound is crucial for its rational development.

Protein Kinases: Many quinoxaline derivatives function as protein kinase inhibitors. researchgate.net Advanced techniques like chemical proteomics can be used to generate a global drug-protein interaction profile, which has successfully identified novel kinase targets such as LYN, BTK, and CSK for certain quinoxaline scaffolds. nih.gov Screening this compound against a broad panel of human kinases could reveal novel and specific targets relevant to oncology or inflammatory diseases.

Histone Deacetylases (HDACs): Recently, new quinoxaline derivatives have been designed as HDAC inhibitors for treating hepatocellular carcinoma, demonstrating the scaffold's versatility. nih.gov The unique structure of the target compound could offer a novel binding mode to one of the HDAC isoforms.

Enzymes in Metabolic Diseases: Novel quinoxaline-based inhibitors have been designed to target secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in diabetes-related complications. nih.gov This represents a significant and relatively unexplored therapeutic area for furoquinoxaline compounds.

Computational Target Prediction: Modern in silico methods using artificial intelligence can predict potential molecular targets based on chemical structure. johnshopkins.edu Applying these predictive models to this compound could rapidly generate hypotheses for subsequent experimental validation.

Table 2: Known and Potential Molecular Targets for Quinoxaline-Based Scaffolds
Target ClassSpecific ExamplesAssociated Disease AreaReference Scaffold
Nucleic AcidsDNA (Intercalation)Cancer, Infectious Disease sapub.orgnih.govPolyfunctionalized Quinoxalines sapub.orgnih.gov
Protein KinasesEphA3, LYN, BTK, YES1 nih.govCancer, Angiogenesis nih.govPyrrolo[3,2-b]quinoxaline nih.gov
Epigenetic EnzymesHistone Deacetylase 4 (HDAC4) nih.govCancer (Hepatocellular Carcinoma) nih.govSubstituted Quinoxalines nih.gov
Metabolic EnzymessPLA2, α-glucosidase nih.govType II Diabetes nih.govQuinoxaline Sulfonohydrazides nih.gov
TopoisomerasesDNA Topoisomerase II nih.govCancer nih.govFuro[2,3-b]quinolines nih.gov

Addressing Research Gaps and Future Translational Research Perspectives

The primary research gap for this compound is the absence of comprehensive biological evaluation. Its synthesis is a logical starting point, but the path to clinical translation requires a systematic approach.

Key Research Gaps:

Fundamental Biological Characterization: The cytotoxic, antimicrobial, and antiviral profiles of the compound have not been established.

Structure-Activity Relationship (SAR): The specific contribution of the 3-chloro substituent to the biological activity and target-binding affinity of the 2-phenylfuro[2,3-b]quinoxaline core is unknown.

Mechanism of Action: For any observed biological activity, the underlying molecular mechanism and direct cellular targets need to be identified.

Future Translational Perspectives:

Systematic Screening: The compound should be subjected to high-throughput screening against diverse cancer cell lines and panels of microbial pathogens to identify initial "hits."

SAR Studies: A library of analogues should be synthesized, modifying the substituents at the 2, 3, and other positions of the furoquinoxaline core to optimize potency and selectivity.

ADMET Profiling: Early in silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying compounds with drug-like characteristics and avoiding late-stage failures. nih.gov

Preclinical Validation: Promising lead compounds identified through these steps must be validated in relevant animal models of disease, such as xenograft models for cancer or infection models for antimicrobial activity, to establish in vivo efficacy and a preliminary safety profile. nih.gov

By systematically exploring these unexplored activities, synergistic combinations, and novel molecular targets, the therapeutic potential of this compound can be fully elucidated, paving the way for the development of a new generation of quinoxaline-based therapeutics.

Q & A

Q. How to design derivatives for enhanced bioactivity?

  • Answer:
  • Structure-Activity Relationship (SAR) : Substitute the chloro group with bioisosteres (e.g., CF₃, Br) or append hydrophilic groups (e.g., -OH) to improve solubility .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.